

Technical Guide: Physical Properties of Ethyl-1,1-d2-benzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-1,1-d2-benzene (CAS No: 1861-01-4), also known as 1,1-dideuterioethylbenzene, is a deuterated isotopologue of ethylbenzene.[1] The substitution of two hydrogen atoms with deuterium at the benzylic position of the ethyl group makes it a valuable tool in various scientific applications. Its primary uses are as an internal standard in mass spectrometry, a tracer in metabolic and pharmacokinetic studies, and in mechanistic studies of chemical reactions where the kinetic isotope effect can provide insight into reaction pathways.[1] This document provides a comprehensive overview of the known physical properties of **Ethyl-1,1-d2-benzene**, alongside detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The introduction of deuterium atoms primarily affects the molecular weight and vibrational frequencies of the C-D bonds, with minor effects on bulk physical properties such as boiling point, melting point, and density compared to the non-deuterated analogue, ethylbenzene.



Property	Value	Source
IUPAC Name	1,1-dideuterioethylbenzene	[1]
CAS Number	1861-01-4	[1][2]
Molecular Formula	C ₈ H ₈ D ₂	[2]
Molecular Weight	108.18 g/mol	[1][2]
Boiling Point	136 °C (lit.)	[2]
Density	0.883 g/mL at 25 °C	[1][2]
Flash Point	72 °F (22.2 °C)	[2]
Melting Point	~ -95 °C (estimated from ethylbenzene)	[3][4]
Refractive Index	~ 1.495 (n20/D) (estimated from ethylbenzene)	[3]

Experimental Protocols Synthesis of Ethyl-1,1-d2-benzene

A common and effective method for the synthesis of **Ethyl-1,1-d2-benzene** is the reduction of acetophenone with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

Reaction Scheme: (Acetophenone) + LiAlD $_4$ \rightarrow (Intermediate Complex) --H $_2$ O workup--> 1-Phenyl-1,1-d2-ethanol --Reduction--> **Ethyl-1,1-d2-benzene**

A more direct, proposed synthesis involves the reduction of acetophenone. The key step is the reduction of the ketone to a methylene group, with deuterium incorporation at that position. A plausible method is a two-step process: reduction of the ketone to an alcohol with a deuteride source, followed by reduction of the alcohol to the alkane.

Protocol:

Step 1: Reduction of Acetophenone to 1-Phenyl-1-d-ethanol

Foundational & Exploratory





- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., dry nitrogen or argon).
- Reagent Preparation: In the dropping funnel, a solution of acetophenone (1 equivalent) in anhydrous diethyl ether is prepared. In the reaction flask, a suspension of lithium aluminum deuteride (LiAID4) (0.25 equivalents) in anhydrous diethyl ether is placed. Note: LiAID4 is highly reactive and moisture-sensitive.
- Reaction: The acetophenone solution is added dropwise to the LiAlD₄ suspension at 0 °C (ice bath) with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1-2 hours to ensure the reaction goes to completion.
- Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition
 of water, followed by a 15% aqueous solution of NaOH, and then more water. This is a
 hazardous step due to the evolution of hydrogen gas. The resulting mixture is stirred until a
 granular precipitate forms. The organic layer is decanted, and the solid is washed with
 diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate,
 filtered, and the solvent is removed under reduced pressure to yield 1-phenyl-1-d-ethanol.

Step 2: Reduction of 1-Phenyl-1-d-ethanol to **Ethyl-1,1-d2-benzene** A subsequent reduction of the benzylic alcohol to the alkane is required. A common method is via a tosylate intermediate followed by reduction with a deuteride source.

- Tosylation: The 1-phenyl-1-d-ethanol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to stand overnight at a low temperature. The reaction mixture is then poured into cold, dilute HCl and extracted with diethyl ether. The organic extracts are washed with saturated NaHCO₃ solution and brine, then dried and concentrated to give the tosylate.
- Reduction of the Tosylate: The tosylate is dissolved in anhydrous diethyl ether in a similar setup as Step 1. Lithium aluminum deuteride (LiAlD4) (1 equivalent) is added portion-wise at 0 °C. The mixture is then refluxed for several hours.



• Final Work-up and Purification: The reaction is quenched and worked up as described in Step 1. The resulting crude product is purified by fractional distillation to yield pure **Ethyl-1,1-d2-benzene**.

Determination of Physical Properties

3.2.1. Boiling Point Determination (Micro-method)

- A small amount of the purified liquid is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is stopped, and the oil is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3.2.2. Density Measurement

- A pycnometer (a small, calibrated glass flask) is accurately weighed when empty.
- It is then filled with the sample liquid, and the excess is carefully removed. The outside is wiped dry.
- The pycnometer is reweighed.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant temperature (e.g., 25 °C).

3.2.3. Refractive Index Measurement

- An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- A few drops of the sample are placed on the prism of the refractometer.

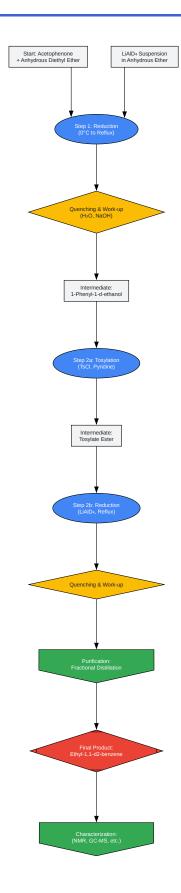


- The prism is closed, and the light source is adjusted.
- The control knobs are used to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
- The refractive index is read from the calibrated scale, and the temperature is recorded.

Visualizations

The following diagram illustrates the proposed experimental workflow for the synthesis of **Ethyl-1,1-d2-benzene**.





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Caption: Synthesis workflow for **Ethyl-1,1-d2-benzene**.



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